The synthesis of 12alpha-Fumitremorgin C involves several enzymatic steps that are part of the biosynthetic pathway of fumitremorgin C. This pathway includes five key enzymes:
The final hydroxylation at positions C-12 and C-13 to form 12alpha-Fumitremorgin C is catalyzed by FtmG, which introduces vicinal dihydroxyl groups .
12alpha-Fumitremorgin C undergoes various chemical reactions typical for diketopiperazines, including:
These reactions are catalyzed by specific enzymes during the biosynthesis process, as previously described .
The primary mechanism of action for 12alpha-Fumitremorgin C involves its role as a chemosensitizing agent. It selectively inhibits the function of BCRP/ABCG2, a protein responsible for drug efflux in cancer cells. By blocking this protein, 12alpha-Fumitremorgin C enhances the accumulation of chemotherapeutic agents like doxorubicin and mitoxantrone within resistant cancer cells, thereby reversing multidrug resistance . This mechanism has been demonstrated in various cell lines transfected with BCRP .
The physical and chemical properties of 12alpha-Fumitremorgin C include:
These properties are crucial for laboratory handling and application in scientific research .
12alpha-Fumitremorgin C has significant applications in scientific research, particularly in the fields of pharmacology and cancer treatment:
The biosynthesis of 12α-fumitremorgin C in Aspergillus fumigatus is governed by the ftm biosynthetic gene cluster (BGC), a compact genomic region encoding enzymes that collaboratively assemble this complex indole alkaloid. This cluster spans approximately 19 kb and comprises 10 core genes (ftmA–ftmH), organized bidirectionally on chromosome VIII (locus tag: AFUA8G00200–AFUA8G00250) [4] [5]. The cluster’s architecture ensures coordinated expression, with pathway-specific transcription factors (e.g., ftmR) responding to cellular and environmental stimuli. Notably, the reference strain Af293 carries a natural point mutation in ftmD (encoding a methyltransferase), rendering it incapable of producing fumitremorgins under standard conditions. This defect is absent in the prolific producer strain BM939, where ftmD catalyzes the conversion of 6-hydroxytryprostatin B to tryprostatin A [2]. Genetic complementation of ftmD from BM939 into Af293 fully restores fumitremorgin biosynthesis, underscoring the cluster’s autonomy [2]. Recent computational studies using the GRAsp (Gene Regulation of Aspergillus fumigatus) platform predicted trans-acting regulators like NsdD that influence ftm cluster expression, suggesting integration into broader cellular networks [1].
Table 1: Core Genes in the Fumitremorgin (ftm) Biosynthetic Gene Cluster
Gene | Locus Tag (Af293) | Protein Function | Role in Pathway |
---|---|---|---|
ftmA | AFUA_8G00210 | Non-ribosomal peptide synthetase (NRPS) | Condenses L-tryptophan and L-proline to form brevianamide F |
ftmB | AFUA_8G00200 | Prenyltransferase (FtmPT1) | Catalyzes C2-prenylation of brevianamide F → tryprostatin B |
ftmC | AFUA_8G00230 | Cytochrome P450 monooxygenase | Hydroxylates tryprostatin B → 6-hydroxytryprostatin B |
ftmD | AFUA_8G00240 | S-adenosylmethionine-dependent methyltransferase | Methylates 6-hydroxytryprostatin B → tryprostatin A |
ftmE | AFUA_8G00220 | Cytochrome P450 monooxygenase | Cyclizes tryprostatin A → fumitremorgin C |
ftmG | AFUA_8G00250 | Cytochrome P450 monooxygenase | Hydroxylates fumitremorgin C → 12α,13α-dihydroxyfumitremorgin C |
ftmH | AFUA_8G00250 | Prenyltransferase (FtmPT2) | Transfers prenyl group to 12α,13α-dihydroxyfumitremorgin C → fumitremorgin B |
Cytochrome P450 enzymes (CYPs) are pivotal in introducing structural complexity into the fumitremorgin scaffold. Aspergillus fumigatus possesses 30–48 CYPs, with three (ftmC, ftmE, and ftmG) embedded in the ftm cluster [10]. These heme-thiolate proteins catalyze oxygenation, cyclization, and hydroxylation reactions, leveraging molecular oxygen and NADPH-dependent reductases.
FtmE (CYP505X) executes the most architecturally significant step in fumitremorgin biosynthesis: the conversion of tryprostatin A to fumitremorgin C via intramolecular C–N bond formation. This cyclization forges the distinctive tetracyclic core (cyclotryptophan-proline diketopiperazine) through a proposed allylic oxidation mechanism. FtmE generates a transient electrophilic epoxide or keto intermediate at the prenyl side chain of tryprostatin A, followed by nucleophilic attack by the diketopiperazine nitrogen, culminating in ring closure [4] [5]. Gene inactivation studies (ΔftmE) abolish fumitremorgin C production, confirming its indispensability [5]. FtmE’s substrate promiscuity also allows it to process demethoxy analogs, yielding derivatives like demethoxyfumitremorgin C [4].
FtmC (CYPXXX) and FtmG (CYPXXX) drive oxidative diversification downstream of FtmE:
Table 2: Cytochrome P450 Enzymes in the Fumitremorgin Pathway
Enzyme | Reaction Catalyzed | Substrate | Product | Catalytic Mechanism |
---|---|---|---|---|
FtmC | C6-hydroxylation of indole ring | Tryprostatin B | 6-Hydroxytryprostatin B | Aromatic hydroxylation via Compound I (Fe⁴⁺=O) |
FtmE | Intramolecular cyclization | Tryprostatin A | Fumitremorgin C | Allylic oxidation → epoxide/ketone → nucleophilic addition |
FtmG | C12/C13 dihydroxylation | Fumitremorgin C | 12α,13α-Dihydroxyfumitremorgin C | Sequential hydroxylation |
Prenyltransferases (PTs) install isoprenoid moieties critical for bioactivity and structural diversity. The ftm cluster encodes two PTs with distinct regioselectivities:
Table 3: Prenyltransferases in Fumitremorgin Biosynthesis
Enzyme | EC Number | Prenylation Type | Substrate | Product | Structural Features |
---|---|---|---|---|---|
FtmB (FtmPT1) | 2.5.1.XXX | Reverse C2-prenylation (indole ring) | Brevianamide F | Tryprostatin B | α/β-Barrel fold; hydrophobic reaction chamber; Gly115 critical for regioselectivity |
FtmH (FtmPT2) | 2.5.1.110 | N1-prenylation | 12α,13α-Dihydroxyfumitremorgin C | Fumitremorgin B | Membrane-associated; strict substrate specificity |
The fumitremorgin pathway interfaces with other metabolic networks via shared precursors, intermediates, and enzymes:
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